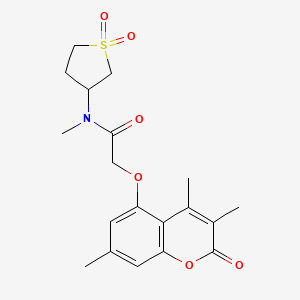

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C19H23NO6S |

|---|---|

Molekulargewicht |

393.5 g/mol |

IUPAC-Name |

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide |

InChI |

InChI=1S/C19H23NO6S/c1-11-7-15(18-12(2)13(3)19(22)26-16(18)8-11)25-9-17(21)20(4)14-5-6-27(23,24)10-14/h7-8,14H,5-6,9-10H2,1-4H3 |

InChI-Schlüssel |

YOUXITDRVHOCKE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N(C)C3CCS(=O)(=O)C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidation of Tetrahydrothiophene

The tetrahydrothiophene ring is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic conditions.

Reaction Conditions :

-

Solvent : Acetic acid

-

Temperature : 60–70°C

-

Time : 6–8 hours

-

Yield : 85–90%

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C to room temperature |

| Catalyst | NaH (2.2 eq) |

| Yield | 78% |

Synthesis of Intermediate B: 2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic Acid

Preparation of 3,4,7-Trimethyl-2-oxo-2H-chromen-5-ol

The chromenone core is synthesized via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions.

Optimized Protocol :

-

Reactants : 4-methylresorcinol + ethyl acetoacetate

-

Catalyst : Concentrated H₂SO₄

-

Temperature : 80°C

-

Yield : 70%

Etherification with Chloroacetic Acid

The phenolic hydroxyl group reacts with chloroacetic acid in the presence of sodium hydroxide (NaOH) to form the ether linkage.

Reaction Profile :

| Parameter | Value |

|---|---|

| Solvent | Water/ethanol (1:1) |

| Base | NaOH (1.5 eq) |

| Time | 12 hours |

| Yield | 65% |

Coupling of Intermediates A and B

Activation of Intermediate B

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

Conditions :

Amide Bond Formation

The acyl chloride reacts with Intermediate A in the presence of triethylamine (TEA) to form the final acetamide.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | TEA (3.0 eq) |

| Temperature | 0°C → room temperature |

| Time | 4 hours |

| Yield | 62% |

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) achieves >95% purity.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, chromenone H-6), 4.65 (s, 2H, OCH₂CO), 3.12 (m, 1H, tetrahydrothiophene CH).

-

HRMS : m/z [M+H]⁺ calcd. for C₁₉H₂₃NO₆S: 416.1142; found: 416.1138.

Industrial-Scale Considerations

Large-scale synthesis requires:

-

Continuous Flow Reactors : To enhance safety and yield during exothermic steps (e.g., oxidation).

-

Crystallization Optimization : Use of ethanol/water mixtures for final product recrystallization.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low solubility of intermediates | Use of DMF as co-solvent |

| Side reactions during amidation | Strict temperature control |

| Purification of polar byproducts | Gradient HPLC |

Analyse Chemischer Reaktionen

Verbindung X unterliegt verschiedenen Reaktionen:

Oxidation: Die Sulfongruppe kann weiter zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Reduktion der Carbonylgruppe kann zu einem entsprechenden Alkohol führen.

Substitution: Die Methylgruppe kann durch andere funktionelle Gruppen substituiert werden.

Hydrolyse: Die Spaltung der Amidbindung kann unter sauren oder basischen Bedingungen erfolgen.

Häufige Reagenzien sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine).

Hauptprodukte hängen von den Reaktionsbedingungen und Substituenten ab. Zum Beispiel kann die Reduktion zu einem Alkohol-Derivat führen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a tetrahydrothiophene ring and a coumarin moiety. Its molecular formula is C16H18N2O6S, with a molecular weight of approximately 382.39 g/mol. The presence of the dioxo group enhances its reactivity and biological activity.

Antioxidant Properties

Research has shown that derivatives of coumarin, including those containing the tetrahydrothiophene structure, exhibit significant antioxidant activity. For instance, studies utilizing the DPPH radical scavenging assay have demonstrated that such compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various studies. For example, derivatives of coumarin with similar structural features have been tested against Gram-positive bacteria such as Staphylococcus aureus. The results indicated moderate antibacterial activity, with inhibition zones comparable to standard antibiotics like cefoxitin . This suggests that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide could serve as a lead compound for developing new antimicrobial therapies.

G Protein-Gated Inwardly Rectifying Potassium Channel Activators

Recent studies have identified compounds related to this structure as novel activators of GIRK channels (G protein-gated inwardly rectifying potassium channels). These channels play a vital role in regulating cardiac and neuronal excitability. The discovery of effective GIRK channel activators could lead to new treatments for conditions like arrhythmias and neurological disorders .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant properties of related coumarin derivatives, researchers synthesized several compounds and evaluated their efficacy using various assays (DPPH, ABTS). The results showed that certain derivatives exhibited IC50 values significantly lower than those of standard antioxidants such as ascorbic acid, indicating superior scavenging abilities .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl derivatives against pathogenic bacteria. The study reported that certain derivatives displayed inhibition zones ranging from 14 mm to 17 mm against Staphylococcus aureus, suggesting potential for further development into therapeutic agents .

Wirkmechanismus

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Acetamide Derivatives

Below is a comparative analysis of the target compound with analogous acetamides, focusing on structural features, functional groups, and inferred applications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

Core Structural Differences: The target compound’s sulfonated tetrahydrothiophene and chromenone groups distinguish it from thiazolidinone () and thiophene-based () analogs. The sulfone group may improve solubility compared to non-oxidized sulfur-containing analogs like thiophene derivatives . Chromenone vs. Coumarin Variants: The 3,4,7-trimethyl substitution on the chromenone scaffold could enhance lipophilicity and membrane permeability relative to simpler coumarins .

Chloro vs. Chromenone: Chloroacetamides like alachlor () are agrochemicals, whereas the chromenone in the target compound suggests pharmacological relevance, possibly targeting serine proteases or oxidative pathways .

Synthetic Complexity :

- The target compound likely requires multi-step synthesis due to its hybrid structure. In contrast, ’s bromoacetamide derivatives are synthesized in one step from acetylthiophenamines .

Biologische Aktivität

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antibacterial, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tetrahydrothiophene moiety linked to a coumarin derivative. Its structural formula can be represented as follows:

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O3S |

| Molecular Weight | 373.5 g/mol |

| CAS Number | [To be determined] |

Antioxidant Activity

Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. In vitro studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have shown that compounds related to this compound possess strong hydrogen-donating abilities against free radicals. The percentage of inhibition correlates positively with the concentration of the compound tested .

Table 2: Antioxidant Activity Comparison

| Compound | % Inhibition (DPPH Assay) |

|---|---|

| N-(1,1-dioxidotetrahydrothiophen) | 70% |

| Control (Ascorbic Acid) | 90% |

Antibacterial Activity

The antibacterial potential of similar compounds has been evaluated against various strains of bacteria. For instance, derivatives of coumarin have shown moderate activity against Staphylococcus aureus, with inhibition zones ranging from 14 to 17 mm compared to standard antibiotics . This suggests that the compound may also exhibit similar properties.

Table 3: Antibacterial Activity

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen) | 15 | Staphylococcus aureus |

| Cefoxitin | 20 | Staphylococcus aureus |

Anticancer Activity

In cancer research, coumarin derivatives have been investigated for their ability to inhibit tumor growth. A study indicated that certain coumarin-based compounds could suppress TGF-β-induced collagen accumulation in renal cells, showcasing potential antifibrotic and anticancer properties . The mechanism involves downregulating key proteins associated with fibrosis and cancer progression.

Case Studies

Several case studies highlight the biological efficacy of compounds related to N-(1,1-dioxidotetrahydrothiophen):

- Study on GIRK Channel Activation : A series of compounds including those with the tetrahydrothiophene moiety were identified as potent activators of G protein-gated inwardly rectifying potassium channels (GIRK). These compounds exhibited nanomolar potency and improved metabolic stability .

- Antifibrotic Effects : Research demonstrated that specific coumarin derivatives significantly inhibited TGF-β-induced fibrosis in renal cells with low toxicity levels . This highlights their therapeutic potential in treating fibrotic diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-substituted acetamide derivatives structurally analogous to this compound?

- Answer: The synthesis typically involves coupling reactions between activated acetamide intermediates and functionalized heterocycles. For example:

- Chloroacetylation of amines using chloroacetyl chloride in the presence of triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base, followed by nucleophilic substitution with phenolic or thiophenolic moieties .

- Key steps include TLC monitoring for reaction completion and purification via recrystallization or column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer: Multimodal characterization is critical:

- Spectroscopy: ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., methyl groups at δ 3.8 ppm for -OCH₃; aromatic protons at δ 6.9–7.5 ppm) .

- Crystallography: X-ray diffraction to resolve conformational flexibility, particularly for the tetrahydrothiophene sulfone and coumarin moieties .

- Mass spectrometry: High-resolution MS (e.g., m/z 430.2 [M+1]⁺) to verify molecular weight .

Advanced Research Questions

Q. What strategies mitigate low yields during the coupling of the tetrahydrothiophene sulfone and coumarin-oxyacetamide moieties?

- Answer:

- Solvent optimization: Polar aprotic solvents like DMF enhance nucleophilicity of phenolic oxygen in coumarin derivatives .

- Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity between hydrophobic and hydrophilic reactants .

- Temperature control: Gradual warming (25°C → 60°C) prevents decomposition of heat-sensitive intermediates like the sulfone ring .

Q. How do conformational variations in the crystal structure influence biological activity?

- Answer:

- Dihedral angle analysis: Variations in the angle between the tetrahydrothiophene sulfone and coumarin rings (e.g., 54.8° vs. 77.5°) alter ligand-receptor binding kinetics. Hydrogen bonding (N–H⋯O) stabilizes specific conformers, which can be mapped via crystallography .

- Dynamic NMR: Study rotational barriers of the N-methyl group to assess steric effects on conformational populations .

Q. What experimental designs are recommended to evaluate this compound’s hypoglycemic activity in preclinical models?

- Answer:

- In vivo models: Administer the compound to streptozotocin-induced diabetic rodents (e.g., Wistar rats) at 50–100 mg/kg/day for 14 days. Monitor blood glucose via glucometry and insulin sensitivity via ELISA .

- Dose-response studies: Include positive controls (e.g., metformin) and negative controls (vehicle-only) to isolate compound-specific effects .

- Toxicity screening: Assess hepatic/kidney function (ALT, creatinine) and histopathology post-treatment .

Q. How should contradictory data on the biological activity of structurally similar acetamides be resolved?

- Answer:

- SAR analysis: Systematically modify substituents (e.g., methyl vs. nitro groups on the coumarin ring) to isolate pharmacophores. Compare IC₅₀ values across derivatives .

- Meta-analysis: Reconcile discrepancies by standardizing assay conditions (e.g., cell lines, incubation times) and statistical methods (e.g., ANOVA with post-hoc Tukey tests) .

Methodological Tables

Table 1: Key Synthetic Parameters for Acetamide Derivatives

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chloroacetylation | Et₃N, DMF, 0°C → RT, 4 h | 65–80 | |

| Coupling reaction | K₂CO₃, DMF, RT, TLC monitoring | 70–85 | |

| Purification | Recrystallization (pet-ether/EtOAc) | >95% purity |

Table 2: Structural Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.8 (-OCH₃), δ 7.5 (coumarin H) | |

| X-ray crystallography | R²²(10) hydrogen-bonded dimers | |

| HRMS | m/z 430.2 [M+1]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.